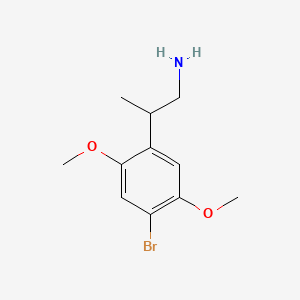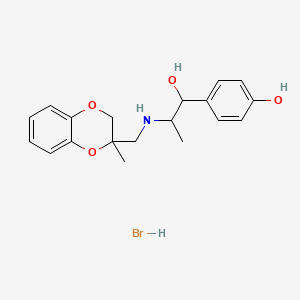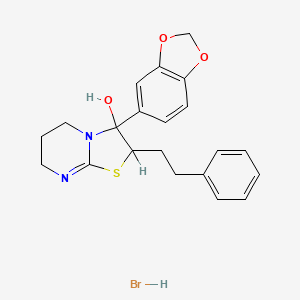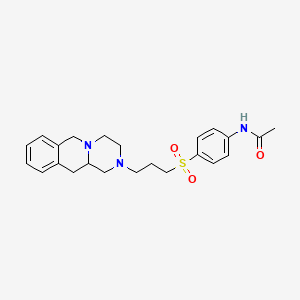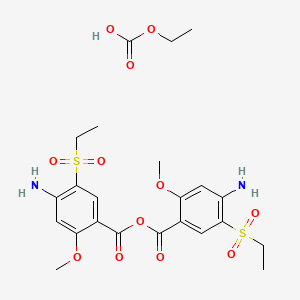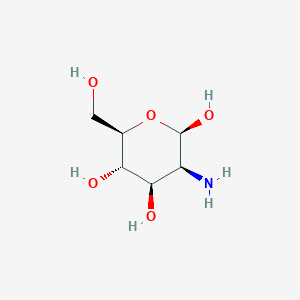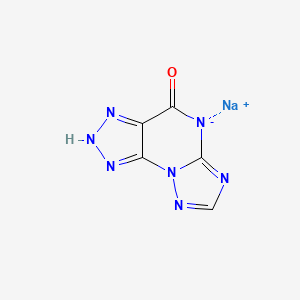
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one,monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt is a heterocyclic compound with a complex structure that includes fused triazole and pyrimidine rings
Vorbereitungsmethoden
The synthesis of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions to form the fused ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Condensation: This compound can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo(3,4-d)pyrimidine: Studied for its potential as a CDK2 inhibitor and its antiproliferative activity.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Investigated for its cytotoxic effects and potential therapeutic applications.
These compounds share similar structural features but differ in their specific chemical properties and biological activities, highlighting the uniqueness of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt.
Eigenschaften
CAS-Nummer |
77862-96-5 |
|---|---|
Molekularformel |
C5H2N7NaO |
Molekulargewicht |
199.11 g/mol |
IUPAC-Name |
sodium;1,3,4,5,10,12-hexaza-8-azanidatricyclo[7.3.0.02,6]dodeca-2,5,9,11-tetraen-7-one |
InChI |
InChI=1S/C5H3N7O.Na/c13-4-2-3(10-11-9-2)12-5(8-4)6-1-7-12;/h1H,(H2,6,7,8,9,10,11,13);/q;+1/p-1 |
InChI-Schlüssel |
RLJNZMCVNXQSAV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=NN2C3=NNN=C3C(=O)[N-]C2=N1.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)

